4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid
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Overview
Description
“4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid” is a chemical compound with the CAS Number: 324044-75-9 . It has a molecular weight of 317.37 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)benzoic acid . The InChI code is 1S/C16H15NO4S/c18-16(19)13-7-9-14(10-8-13)22(20,21)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2,(H,18,19) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 317.37 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Chemical Synthesis and Catalysis
Copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, employing an 8-aminoquinoline moiety as a bidentate directing group, showcases the role of similar structures in regioselective synthesis of aryl sulfones, indicating potential in organic synthesis and catalysis (Liu et al., 2015).
Nanotechnology and Material Science
The development of novel nanosized N-sulfonic acid catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions highlights the compound's potential applications in nanotechnology and material science, especially in the synthesis of complex organic molecules (Goli-Jolodar et al., 2016).
Pharmacological Research
The structure is closely related to compounds studied for their antiallergic activity, where substitution by acetyl, benzoyl, and phenylsulfonyl substituents on quinoline carboxylic acids enhanced activity, suggesting potential in pharmacological research for the development of new therapeutic agents (Erickson et al., 1978).
Cancer Research
Compounds with the tetrahydroisoquinoline moiety have been explored as anticancer agents, indicating that 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid might have potential applications in cancer research, given its structural similarity to these active molecules (Redda et al., 2010).
Supramolecular Chemistry
The formation of molecular complexes based on sulfonate–pyridinium supramolecular synthons, involving organic-sulfonic acids, suggests potential applications in supramolecular chemistry for the design of new materials with enhanced solubility and optical properties (Ahmad et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-16(19)13-7-9-14(10-8-13)22(20,21)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXJLTAHMZIFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49673877 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324044-75-9 |
Source
|
Record name | 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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